2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Descripción
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide (CAS 702-96-5) is a pyrrolidine derivative characterized by four methyl substituents at the 2 and 5 positions and a carboxamide group at the 3 position (Figure 1). Its molecular formula is C₉H₁₈N₂O, with an average mass of 170.256 g/mol . This compound has garnered attention primarily for its antiarrhythmic activity, where it outperforms classical drugs like quinidine in certain preclinical models . The carboxamide moiety and tetramethyl substitution pattern are critical to its pharmacological profile, influencing lipophilicity, metabolic stability, and sodium channel-blocking properties .
Propiedades
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-96-5 | |
| Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Acylation of Aminoalkyl Precursors
The most widely reported method involves acylation of N-(ω-aminoalkyl)-2,2,5,5-tetramethylpyrrolidine intermediates. As detailed in and , this approach utilizes reactive acylating agents such as acid chlorides or activated esters to functionalize the primary amine group. For example, N-(3-aminopropyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is treated with 2,2,6,6-tetramethyl-3,5-dibromo-4-piperidinone under Favorskii rearrangement conditions to yield the target carboxamide . Key parameters include:
This method’s advantage lies in its scalability, but the need for stringent moisture control and purified intermediates limits industrial adoption .
Multi-Component Domino Synthesis
Adapting strategies from , a domino process constructs the pyrrolidine core from 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate. While the original protocol produces tetraethyl derivatives, substituting 3-pentanone with 3-methylpentan-3-one generates the tetramethyl variant. The sequence proceeds via:
-
Condensation : Formation of a pyrrolidine intermediate through a three-component reaction.
-
Oxidation : Conversion to a nitrone using hydrogen peroxide and tungstate .
-
Hydrolysis and Decarboxylation : Alkali hydrolysis of ester groups followed by thermal decarboxylation yields the carboxamide .
Optimization of the decarboxylation step (reflux in THF) achieves 40–50% overall yield . Challenges include managing β-keto-carboxylic acid instability, necessitating rapid extraction and crystallization.
Favorskii Rearrangement Strategy
The Favorskii rearrangement, as described in , enables ring contraction of 2,2,6,6-tetramethyl-3,5-dibromo-4-piperidinone to form the pyrrolidine core. Key steps:
-
Acylation : Reacting the piperidinone with aminoalkyl precursors.
-
Rearrangement : Base-mediated contraction generates the 2,2,5,5-tetramethylpyrrolidine skeleton.
-
Functionalization : Subsequent acylation or alkylation introduces the carboxamide group .
This method produces high-purity material (>95% by HPLC) but requires specialized reagents and precise stoichiometric control .
Nitroxide Intermediate Routes
Several protocols leverage nitroxide radicals as intermediates. For instance, outlines the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl via ethynylmagnesium bromide addition to a nitrone. Adapting this for tetramethyl derivatives involves:
-
Nitrone Formation : Reaction of 2,2,5,5-tetramethylpyrrolidine-3-carboxaldehyde with hydroxylamine.
-
Grignard Addition : Ethynylmagnesium bromide adds to the nitrone, followed by oxidation to a nitroxide .
-
Reduction : Catalytic hydrogenation removes the nitroxide group, yielding the carboxamide .
While this route achieves 30–35% yield, the sensitivity of nitroxides to reducing environments complicates purification .
Condensation-Deprotection Approaches
Patent and describe strategies where protected intermediates are condensed with diamines, followed by deprotection. For example:
-
Diketone Formation : Oxidation of 1-methoxy-2,2,5,5-tetramethylpyrrolidine-3,4-dione using SeO₂ in acetic acid .
-
Condensation : Reaction with 1,2-diaminobenzene forms a quinoxaline-fused intermediate .
-
Deprotection : Mild acidic or basic conditions remove protecting groups, yielding the carboxamide .
This method’s modularity allows for structural diversification but suffers from low overall yields (15–25%) due to intermediate instability .
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Types of Reactions: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: It can be reduced back to its precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy.
Reduction: 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide and its derivatives involves the stabilization of free radicals. The nitroxide radicals formed from this compound can interact with reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This interaction is crucial in mitigating cellular damage caused by ROS .
Comparación Con Compuestos Similares
Pyrroline vs. Pyrrolidine Derivatives
The unsaturated analog, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (CAS 19805-75-5), differs by a double bond in the heterocyclic ring. Saturation of this double bond yields the pyrrolidine derivative, which exhibits enhanced antiarrhythmic efficacy in models of aspartate- and aconitine-induced arrhythmias .
Nitroxide Derivatives
Oxidation of the pyrrolidine carboxamide generates nitroxide radicals (e.g., 3-carbamoyl-2,2,5,5-tetramethylpyrrolin-1-oxyl), which lose antiarrhythmic activity but gain utility as electron spin resonance (ESR) probes for reactive oxygen species (ROS) detection . Conversely, reduction of the carboxamide to an aminomethyl group (e.g., 2,2,5,5-tetramethyl-3-aminomethylpyrrolidine) alters sodium channel interactions, diminishing therapeutic effects .
Pharmacological Activity vs. Classical Antiarrhythmics
Compared to Class IB antiarrhythmics like lidocaine and mexiletine, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide demonstrates:
- Higher Chemotherapeutic Index : Superior safety margins in rodent models of arrhythmia .
- Dual Mechanism : Sodium channel blockade (similar to mexiletine) combined with antioxidant activity due to its stable radical derivatives .
Table 1 : Antiarrhythmic Activity Comparison
| Compound | EC₅₀ (Aconitine Model) | Chemotherapeutic Index | Key Structural Features |
|---|---|---|---|
| Quinidine | 12 μM | 3.2 | Bulky bicyclic alkaloid |
| Mexiletine | 8 μM | 4.1 | Ether-linked aromatic/amine |
| This compound | 5 μM | 6.8 | Tetramethyl-pyrrolidine carboxamide |
Carboxamide vs. Carboxylic Acid Derivatives
Replacing the carboxamide with a carboxylic acid (e.g., 3-carboxy-2,2,5,5-tetramethylpyrrolidine) shifts the application from therapeutics to analytical chemistry. The carboxylic acid derivative serves as a spin trap for superoxide and peroxynitrite in ESR studies but lacks antiarrhythmic efficacy . Carboxamides generally exhibit better metabolic stability and cell permeability compared to carboxylic acids, making them preferred in drug development .
Actividad Biológica
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C16H25N3O4
- Molecular Weight : 323.39 g/mol
- IUPAC Name : N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
- Canonical SMILES : CC1(CC(C(N1O)(C)C)C(=O)NCCCN2C(=O)C=CC2=O)C
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to bind with specific enzymes and receptors, thereby modulating their activity. Key pathways include:
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, affecting metabolic pathways crucial for disease progression.
- Signal Transduction Modulation : It may alter signal transduction processes that are vital for cellular communication and function.
Biological Activities
Research indicates that this compound possesses several noteworthy biological activities:
Antiarrhythmic Properties
A study highlighted that derivatives of this compound were effective against aconitine-induced arrhythmias. Some derivatives showed superior activity compared to traditional antiarrhythmic drugs like quinidine .
Cytotoxicity
The compound has been explored for its cytotoxic effects in cancer cells. It was found to inhibit cell proliferation in various human cancer cell lines, suggesting its potential as an anticancer agent .
Antioxidant Activity
Research has indicated that the compound may exhibit antioxidant properties by scavenging free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases.
Case Studies and Research Findings
Applications in Medicine and Industry
- Therapeutic Potential : The compound is being investigated for its role in treating cardiovascular diseases due to its antiarrhythmic properties.
- Cancer Treatment : Its cytotoxic effects make it a candidate for further development as an anticancer drug.
- Antioxidant Formulations : Its ability to scavenge free radicals positions it as a potential ingredient in formulations aimed at reducing oxidative stress.
Q & A
Q. What are the established synthetic routes for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, and how can purity be optimized?
The synthesis typically involves acylation of 2,2,5,5-tetramethyl-3-aminomethylpyrrolidine with reactive intermediates like chloroformylpyrroline derivatives, followed by oxidation (e.g., using LiAlH₄ for reduction steps). Critical purification steps include recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and column chromatography with silica gel (eluent: 5–10% methanol in dichloromethane). Purity ≥98% is achievable via repeated crystallization, monitored by HPLC .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ESIMS (Electrospray Ionization Mass Spectrometry) : For molecular weight confirmation (e.g., observed [M+1]⁺ peak at m/z 354.2) .
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.2–1.5 ppm) and carboxamide protons (δ ~6.8–7.2 ppm) .
- FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Store in airtight containers at 2–8°C to prevent degradation.
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Dispose of waste via neutralization with 10% acetic acid followed by incineration .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches to predict optimal conditions (solvent, temperature, catalysts). For example, free-energy profiles can identify rate-limiting steps, while machine learning models trained on experimental data (e.g., yield vs. catalyst loading) refine predictions .
Q. Table 1: Key Variables in Reaction Optimization
| Variable | Computational Approach | Experimental Validation |
|---|---|---|
| Solvent polarity | COSMO-RS solubility prediction | Test in DMF, THF, acetonitrile |
| Catalyst loading | Microkinetic modeling | Vary Pd/C (0.5–5 mol%) |
| Temperature | Transition-state energy analysis | Optimize between 60–100°C |
Q. How should researchers address contradictions in reported reaction yields or physicochemical properties?
Systematic analysis involves:
- Variable Screening : Use factorial design (e.g., 2³ full factorial) to isolate factors like solvent purity, stirring rate, or moisture content .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like reagent grade (e.g., HPLC vs. technical grade) .
- Reproducibility Tests : Replicate conditions with controlled humidity (<5% H₂O) and inert atmosphere (N₂/Ar) .
Q. What advanced separation techniques improve isolation of stereoisomers or impurities?
- Chiral HPLC : Use Chiralpak IA/IC columns with hexane/isopropanol gradients for enantiomer resolution.
- Membrane Separation : Nanofiltration (MWCO 200–500 Da) under 20–30 bar pressure to remove low-MW byproducts .
Methodological Considerations
Q. How can experimental design (DoE) minimize trial-and-error in derivative synthesis?
A 3-factor Box-Behnken design is effective:
Q. Table 2: Example DoE Setup for Amidation Reactions
| Run | X₁ (°C) | X₂ (mol%) | X₃ (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 2 | 6 | 72 |
| 2 | 100 | 2 | 12 | 85 |
| 3 | 80 | 5 | 12 | 68 |
Q. What strategies mitigate degradation during long-term storage?
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation.
- Lyophilization : Freeze-dry under vacuum (0.1 mbar) to prevent hydrolytic cleavage of the amide bond .
Data-Driven Insights
- Synthetic Yield Variability : Batch-to-batch differences in LiAlH₄ purity (95% vs. 99%) can alter yields by 15–20% .
- Thermal Stability : TGA shows decomposition onset at 180°C, suggesting safe handling below 150°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
